molecular formula C7H8N6 B1491015 7-(azidomethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole CAS No. 2097945-15-6

7-(azidomethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole

Cat. No. B1491015
CAS RN: 2097945-15-6
M. Wt: 176.18 g/mol
InChI Key: DURKHQCXMAZQPQ-UHFFFAOYSA-N
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Description

Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They have diverse functionality and stereochemical complexity .


Synthesis Analysis

Pyrazole derivatives can be synthesized through various methods. For instance, they can be obtained through the integration of green methodologies . The discussion involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems .


Molecular Structure Analysis

Pyrazoles have two nitrogen atoms and aromatic character, providing diverse functionality and stereochemical complexity in a five-membered ring structure . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .


Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. For instance, they can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary widely depending on their specific structures. In general, pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis and Crystal Structure : The compound 7-ethoxycarbonyl-2-methyl-6-methylthio-1H-imidazo[1,2-b]-pyrazole, structurally related to 7-(azidomethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole, was synthesized and characterized using IR, 1H NMR, and single-crystal X-ray diffraction. It belongs to the triclinic system, indicating potential for diverse molecular interactions and structural uniqueness (Li et al., 2009).

Chemical Reactions and Derivatives

  • Aza-Wittig Reaction : Pyrazolo[1,5-a]pyrimidine and imidazo[1,2-b]pyrazole derivatives, chemically similar to the target compound, were synthesized via the aza-Wittig reaction. This highlights the compound's utility in synthesizing various heterocyclic compounds (M. Barsy & Eman A. El-Rady, 2006).

Pharmaceutical and Biological Applications

  • Antimicrobial and Molecular Docking Studies : Pyrazole-imidazole-triazole hybrids, which include structures related to this compound, were synthesized and evaluated for antimicrobial activity. These compounds demonstrated significant potency, underlining the compound's relevance in pharmaceutical research (Suman Punia et al., 2021).

Synthesis Techniques

  • Improved Synthesis of Derivatives : Research on 1H-imidazo[1,2-b]pyrazole, closely related to the specified compound, describes the improved synthesis of mono- and disubstituted derivatives. This is indicative of the compound's versatility in creating various derivatives, which could have diverse applications (P. Seneci et al., 1999).

Mechanism of Action

While the mechanism of action can vary depending on the specific derivative and its biological target, pyrazole derivatives have been found to exhibit a wide range of biological activities, making them useful in various therapeutic applications .

Safety and Hazards

As with any chemical compound, safety and hazards of pyrazole derivatives can vary widely depending on their specific structures. For instance, some pyrazoles can be harmful if swallowed, cause skin irritation, and may cause respiratory irritation .

Future Directions

Research into pyrazole derivatives is ongoing, with a focus on synthesizing structurally diverse pyrazole derivatives and finding new and improved applications . This includes the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, solvent selection with a focus on water as a renewable and non-toxic medium, and solvent-free conditions .

properties

IUPAC Name

7-(azidomethyl)-6-methyl-5H-imidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N6/c1-5-6(4-10-12-8)7-9-2-3-13(7)11-5/h2-3,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DURKHQCXMAZQPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC=CN2N1)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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